Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Comprehensive Technical Guide to Alpha-
Casozepine: Biochemistry, Mechanisms, and
Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: alpha-Casozepine

CAS No.: 117592-45-7

Cat. No.: S518096

Introduction and Biochemical Properties

Alpha-casozepine («-CZP) represents a significant bioactive peptide derived from bovine milk proteins with
demonstrated anxiolytic and sleep-promoting properties without the typical side effects associated with
pharmaceutical benzodiazepines. This decapeptide, with the amino acid sequence YLGYLEQLLR,
corresponds to fragments 91-100 of the bovine as1-casein molecule [1] [2]. The peptide is liberated from its
parent protein through controlled tryptic hydrolysis of bovine asl-casein, resulting in a hydrolysate
containing a-CZP as the primary bioactive component [3]. This technical review comprehensively examines
the biochemical properties, mechanism of action, experimental evidence, and research methodologies related
to a-CZP and its source tryptic hydrolysate (commercially known as Lactium), providing researchers and
pharmaceutical development professionals with essential information for further investigation and

application.

The molecular characteristics of a-CZP facilitate its biological activity despite the challenges of oral
administration. With a molecular weight of 1243.44 Da, this hydrophobic peptide demonstrates surprising
stability in the gastrointestinal environment due to particular structural features. Research indicates that the
N-terminal region (YLGYL) exhibits exceptional resistance to proteolytic degradation by gastric and

pancreatic enzymes, particularly the peptide bonds between residues 91-95 [4]. This stability allows for the
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formation of active peptide fragments during digestion, including YLGYLEQ (as1-CN f91-97) and YLGYL
(as1-CN f91-95), both of which have demonstrated anxiolytic activity in behavioral studies [4] [2]. The
presence of these stable fragments suggests that multiple peptides may contribute to the overall biological

effects observed after oral administration of the tryptic hydrolysate.

Mechanism of Action: Pharmacological Pathways

GABAergic Signaling Pathway

The primary mechanism through which alpha-casozepine exerts its anxiolytic effects involves modulation
of the GABAergic neurotransmitter system, specifically via interaction with GABAA receptors. Alpha-
casozepine functions as a ligand for the benzodiazepine binding site on GABAA receptors, facilitating the
opening of chloride ion channels and enhancing inhibitory neurotransmission [3] [5]. This mechanism was
conclusively demonstrated through receptor binding studies and electrophysiological experiments showing
that a-CZP increases chloride influx in neuroblastoma cells, an effect that is completely blocked by the

competitive GABAA receptor antagonist bicuculline [6] [7].

Further evidence for this mechanism comes from antagonist studies using flumazenil, a specific
benzodiazepine site antagonist. When flumazenil was administered prior to a-CZP or its parent tryptic
hydrolysate, it completely antagonized the anxiolytic effects in the conditioned defensive burying test,
confirming the essential role of the benzodiazepine binding site [3] [5]. Importantly, while a-CZP shares this
molecular target with pharmaceutical benzodiazepines, its binding affinity is approximately 10,000 times
lower than that of diazepam, which may explain its more favorable side effect profile [5]. Unlike traditional
benzodiazepines, o-CZP does not produce significant sedation, memory impairment, tolerance, or
dependence in animal models or human studies, making it a particularly interesting compound for

development as a functional ingredient or therapeutic agent [5] [7].

Central Activity and Digestive Stability

A key consideration for orally administered peptides is whether they can reach their central targets in active

form. Research has definitively established that a-CZP and its active fragments do not require the vagus
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nerve for their anxiolytic effects, indicating direct central activity rather than peripheral mediation. This was
demonstrated through subdiaphragmatic vagotomy experiments in rats, where vagotomised animals showed
equivalent anxiolytic responses to non-vagotomised controls following administration of the casein tryptic
hydrolysate [3] [5].

The digestive stability of a-CZP has been thoroughly investigated using in vitro models simulating
gastrointestinal conditions. When subjected to pepsin, chymotrypsin/trypsin, or Corolase PP (a pancreatic
enzyme preparation), o-CZP demonstrated varying degradation patterns while maintaining bioactive
fragments. Specifically, the peptide bonds in the region 91-95 (YLGYL) proved completely resistant to
hydrolysis by all proteases tested, while the C-terminal portion was more susceptible to cleavage [4]. This
resulted in the formation of stable, active fragments including YLGYLEQ (91-97) and YLGYL (91-95), both
of which have demonstrated anxiolytic activity in behavioral tests [4] [2]. The stability of these N-terminal
fragments ensures that bioactive components survive gastrointestinal transit to exert their effects on central

nervous system targets.

Table 1: Bioactive Fragments Derived from Alpha-Casozepine Digestion

. Amino Acid . . . Stability to
Peptide Fragment Length Anxiolytic Activity .
Sequence Proteolysis
Alpha-casozepine YLGYLEQLLR 10 aa Confirmed Moderate
(full) (rat/mouse)
as1-CN f91-97 YLGYLEQ 7 aa Confirmed (rat) High
0as1-CN f91-95 YLGYL 5aa Confirmed (mouse) Very high

Experimental Evidence of Efficacy

Animal Behavioral Studies

The anxiolytic properties of alpha-casozepine and its parent tryptic hydrolysate have been extensively

demonstrated in multiple animal species using well-validated behavioral models. In rodents, the tryptic
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hydrolysate of bovine as1-casein (CH) containing a-CZP has shown consistent anxiolytic-like effects across
various tests including the conditioned defensive burying test, light/dark box, and elevated plus maze [3] [2].
These effects were observed at oral doses ranging from 15-500 mg/kg, with optimal anxiolytic activity
typically seen at 15 mg/kg in rats and 150 mg/kg in mice [3] [6]. The efficacy appears to be comparable to
low-dose diazepam (1-3 mg/kg) but without the significant sedative effects or motor impairment associated

with pharmaceutical benzodiazepines [6] [7].

Beyond rodent models, the anxiolytic effects have been replicated in several other species, demonstrating the
cross-species activity of this peptide. Studies in cats, dogs, horses, and ponies have shown reduced anxiety-
related behaviors and improved stress responses following administration of the casein hydrolysate [5].
For example, in horses, administration of the hydrolysate resulted in reduced alertness and increased
relaxation behaviors without affecting performance parameters, suggesting potential applications for
managing anxiety in performance animals [5]. The consistency of these effects across diverse species

strengthens the evidence for fundamental physiological activity rather than species-specific effects.

Human Clinical Trials

The translation of preclinical findings to human applications has been investigated in several clinical trials,
demonstrating significant effects on stress, anxiety, and sleep quality. In a randomized, double-blind,
placebo-controlled study involving a general population with sleep disorders, a nutritional supplement
containing alpha-s1-casein tryptic hydrolysate (150 mg) and L-theanine (50 mg) administered once daily for
four weeks resulted in significant improvements in multiple sleep parameters [8]. Specifically, the
treatment group demonstrated significantly lower scores for sleep latency, sleep disturbances, and daytime

dysfunction compared to the placebo group receiving skimmed milk powder [8].

Perhaps more notably, the psychological benefits extended beyond sleep improvements to encompass
broader mood dimensions. The intervention group showed significant reductions in anxiety and stress
scores from week three onward, with significantly lower depression scores observed by week four [8]. These
results suggest that the anxiolytic properties observed in animal models translate to meaningful
psychological benefits in humans. Additional clinical studies have demonstrated that asl-casein tryptic
hydrolysate reduces stress-related symptoms in women and moderates hemodynamic responses to mental
and physical stress in healthy volunteers, further supporting its potential as a natural alternative for stress

management [5].
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Table 2: Summary of Key Clinical Findings for Alpha-S1 Casein Tryptic Hydrolysate

Study Population

Dose & Duration

Primary Outcomes

Secondary
Outcomes

Reference

Japanese
population with
sleep disorder

Women with stress-
related symptoms

Mixed population

with sleep disorder

Healthy volunteers
facing stress

Not specified

30 days

150mg CH +
50mg L-theanine,
4 weeks

Single dose

Improved sleep quality

Decreased stress-
related symptoms

Improved sleep latency,
disturbance, daytime
dysfunction

Modulated blood
pressure and cortisol
response

Reduced stress

Reduced anxiety,
stress, depression

Research Methods and Experimental Protocols

Standardized Behavioral Assays

9]

[5]

(8]

[5]

The anxiolytic activity of alpha-casozepine and its related peptides has been systematically evaluated using

well-validated animal models of anxiety. The conditioned defensive burying test in rats has been

particularly useful for quantifying anxiolytic effects. In this paradigm, rats receive an electric shock from a

protruding probe and subsequently bury the probe with bedding material. Anxiolytic compounds typically

reduce the time spent burying without affecting general motor activity. Researchers have successfully

employed this test by administering test compounds (e.g., a-CZP at 15 mg/kg orally) 60 minutes before

testing and quantifying burying behavior over a 10-15 minute observation period [3] [5]. Antagonist studies

can be incorporated by administering flumazenil (10 mg/kg intraperitoneally) 80 minutes before testing to

confirm mechanism of action [5].
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The light/dark box test in mice provides another well-characterized model for assessing anxiolytic activity.
This test capitalizes on the natural conflict between exploratory drive and aversion to brightly lit spaces in
mice. Test compounds are typically administered 30 minutes before placement in the apparatus, with
behavior recorded for 5 minutes [2] [10]. Key parameters include time spent in the light compartment,
number of transitions between compartments, and latency to first enter the light area. Anxiolytic compounds
typically increase time in light areas and transitions between compartments. This model has been
successfully used to demonstrate the activity of not only a-CZP itself but also its digestive fragments
including YLGYL and YLGYLEQ [2]. For sleep-related studies, the pentobarbital-induced sleep test
provides a sensitive measure, where test compounds are administered before a subhypnotic dose of

pentobarbital, with sleep latency and duration recorded [6] [7].

Molecular and Neurobiological Techniques

Understanding the mechanism of action of alpha-casozepine has required the application of diverse
molecular and neurobiological techniques. Receptor binding studies have been essential for characterizing
the interaction between a-CZP and the GABAA receptor. These assays typically use radiolabeled
flunitrazepam as the benzodiazepine site ligand and rat cortical membranes as the receptor source, allowing
determination of binding affinity (Ki values) and mechanism of competition [1]. For functional assessment
of GABAA receptor activation, chloride influx assays in human neuroblastoma cells (SH-SY5Y) have

proven valuable, measuring fluorescence quenching of chloride-sensitive dyes following receptor activation

[6][7].

To map the neuroanatomical sites of action, researchers have employed c-Fos immunostaining as a marker
of neuronal activation. This technique involves administering test compounds followed by an anxiety-
provoking stimulus (such as exposure to the light/dark box), then perfusing animals 90 minutes post-testing
to capture peak c-Fos expression [2] [10]. Brain sections are then processed with anti-c-Fos antibodies and
fluorescent secondary antibodies, allowing quantification of activated neurons in specific regions including
the prefrontal cortex, amygdala, nucleus of the tractus solitarius, periaqueductal gray, and raphe nuclei [2]
[10]. This approach has revealed distinct patterns of brain activation for a-CZP compared to diazepam,

suggesting potentially different mechanisms despite shared molecular targets.
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Mechanism of Action Pathway for Alpha-Casozepine and Derived Peptides - illustrating the proteolytic

processing, receptor binding, and pharmacological effects with key molecular intervention points.

Applications, Formulation, and Commercial
Considerations

Product Development and Applications

The tryptic hydrolysate of alpha-S1 casein containing alpha-casozepine (commercially developed as
Lactium) represents a well-characterized functional ingredient with applications in stress relief, sleep
improvement, and overall mood enhancement. Formulation strategies must account for the peptide's stability,
bioavailability, and potential synergistic effects with other ingredients. Clinical evidence supports the
combination of the casein hydrolysate (150 mg) with L-theanine (50 mg) for improved sleep quality and
reduced anxiety [8], suggesting potential for multi-component formulations targeting specific health benefits.
The favorable safety profile of the hydrolysate, with no reported side effects, tolerance, or dependence
issues in clinical studies, positions it as an attractive alternative to pharmaceutical interventions for

subclinical anxiety and stress-related sleep disturbances [5] [9].

Dosage considerations for the casein hydrolysate have been established through both animal and human
studies. Effective doses in human trials typically range from 150-300 mg per day of the hydrolysate, which
contains standardized amounts of alpha-casozepine [8] [9]. The timing of administration appears flexible,
with studies showing efficacy for both daytime stress reduction and evening sleep improvement. For sleep-
specific applications, evening administration seems most appropriate, potentially leveraging the natural
circadian increase in melatonin sensitivity. The hydrolysate form has demonstrated superior efficacy
compared to isolated alpha-casozepine, suggesting that the complete peptide profile resulting from tryptic
hydrolysis may contribute to the overall biological effect, possibly through enhanced absorption or

complementary mechanisms of action [5].

Analytical Methods and Quality Control
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Standardized analytical methods are essential for ensuring consistent quality and biological activity of
alpha-casozepine-containing products. Chromatographic techniques, particularly reverse-phase HPLC
and UPLC, provide reliable quantification of alpha-casezepine and related bioactive peptides in hydrolysate
preparations. These methods typically employ C18 columns with acetonitrile/water gradients containing
0.1% trifluoroacetic acid, with detection at 214 nm for peptide bonds or 280 nm for aromatic residues [4].
Mass spectrometric analysis, including MALDI-TOF and LC-ESI-MS, enables precise identification and
characterization of the peptide profile, ensuring batch-to-batch consistency and confirming the presence of

key bioactive sequences [4] [2].

Functional quality control represents another critical aspect, with in vitro bioassays providing
complementary data to chemical analysis. The chloride influx assay in neuroblastoma cells offers a
physiologically relevant measure of GABAA receptor activation that correlates with in vivo activity [6] [7].
This assay measures fluorescence quenching of MQAE (a chloride-sensitive dye) following exposure to the
hydrolysate, with demonstration of blockade by bicuculline confirming specificity for GABAA receptors.
Additionally, digestion stability assays using sequential exposure to pepsin followed by Corolase PP
provide important data on the resilience of bioactive peptides to gastrointestinal conditions and the
generation of stable active fragments [4]. These functional assays collectively ensure that products contain

not only the correct chemical composition but also the expected biological activity.

Conclusion and Future Research Directions

Alpha-casozepine and its parent tryptic hydrolysate represent a well-characterized example of biologically
active food-derived peptides with demonstrated effects on the central nervous system. The extensive
preclinical and clinical research conducted on this compound provides a robust scientific foundation for its
use in stress reduction and sleep improvement applications. The dual advantage of demonstrated efficacy
and favorable safety profile positions this natural ingredient as a valuable option for managing subclinical

anxiety and stress-related sleep disturbances without the limitations of pharmaceutical interventions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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